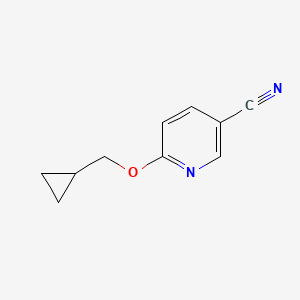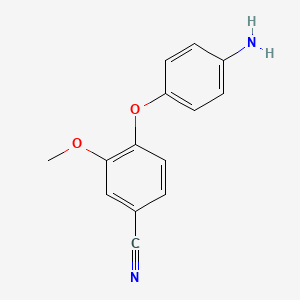
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide
Übersicht
Beschreibung
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: is a chemical compound with the molecular formula C5H8N2O3S and a molecular weight of 176.19 g/mol. This compound is characterized by its oxazole ring, which is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms, and a methanesulfonamide group attached to the 3-position of the oxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 5-methyl-1,2-oxazole-3-carbaldehyde with sulfonamide derivatives in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors or other advanced chemical engineering techniques to enhance production efficiency.
Analyse Chemischer Reaktionen
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents onto the oxazole ring or the methanesulfonamide group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst.
Substitution reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation can lead to the formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction can produce derivatives with reduced oxidation states.
Substitution reactions can yield a variety of substituted oxazole and methanesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: has several applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or biological pathways.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: can be compared with other similar compounds, such as:
1,2-oxazol-3-ylmethanesulfonamide: Lacks the methyl group at the 5-position.
5-ethyl-1,2-oxazol-3-ylmethanesulfonamide: Contains an ethyl group instead of a methyl group.
5-methyl-1,3-oxazol-2-ylmethanesulfonamide: Has a different position for the methyl group on the oxazole ring.
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRNOCFPPZPYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




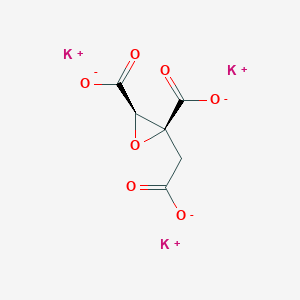
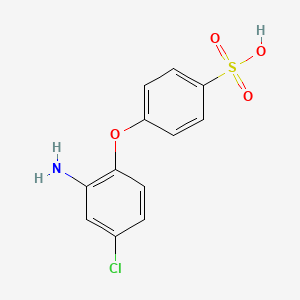
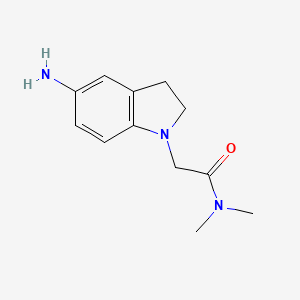
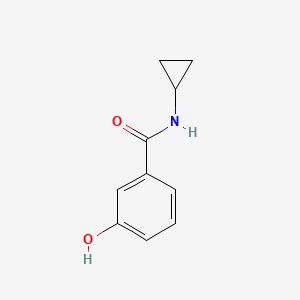

![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)


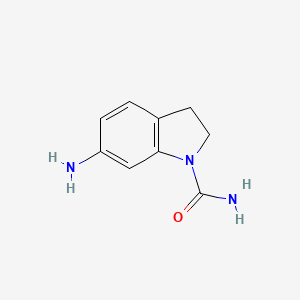
amine](/img/structure/B1517557.png)
